(Cycloprop-2-en-1-yl)benzene, also known as 2-(prop-2-en-1-yl)cyclopropylbenzene, is an organic compound characterized by a cyclopropene ring attached to a benzene moiety. This compound belongs to the class of cyclopropenes, which are known for their unique structural properties and reactivity profiles. The molecular formula of (cycloprop-2-en-1-yl)benzene is and it has a molecular weight of approximately 158.24 g/mol. Its structure can be represented by the SMILES notation C=CC[C@@H]1C[C@H]1c1ccccc1
, indicating the stereochemistry of the cyclopropyl group .
(Cycloprop-2-en-1-yl)benzene is classified under the category of alkenes and cyclic compounds. It is synthesized through various organic reactions involving cyclopropane derivatives and aromatic compounds. The compound is significant in organic chemistry due to its potential applications in synthetic pathways and its role as an intermediate in various chemical reactions.
The synthesis of (cycloprop-2-en-1-yl)benzene can be achieved through several methods:
The molecular structure of (cycloprop-2-en-1-yl)benzene consists of a cyclopropene unit bonded to a benzene ring:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 158.24 g/mol |
SMILES | C=CC[C@@H]1C[C@H]1c1ccccc1 |
CAS Number | 1989638-41-6 |
(Cycloprop-2-en-1-yl)benzene participates in various chemical reactions due to its reactive cyclopropene structure:
The mechanism by which (cycloprop-2-en-1-yl)benzene reacts typically involves:
(Cycloprop-2-en-1-yl)benzene exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Colorless liquid |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The chemical properties include:
(Cycloprop-2-en-1-yl)benzene has various scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: